molecular formula C10H8N2O2S B13037360 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B13037360
M. Wt: 220.25 g/mol
InChI Key: IVEOOMIIFUVPLA-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a hydroxyl group at the 3-position of the benzene ring and a 1,3-thiazol-2-ylamine moiety at the amide nitrogen.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8N2O2S/c13-8-3-1-2-7(6-8)9(14)12-10-11-4-5-15-10/h1-6,13H,(H,11,12,14)

InChI Key

IVEOOMIIFUVPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF). The reaction conditions are relatively mild, and the product is obtained in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity:
Research has demonstrated that derivatives of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide exhibit potential antiviral properties. Specifically, studies have focused on its ability to inhibit the chikungunya virus nsP2 protease, suggesting its utility in developing antiviral therapies . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole moiety can enhance antiviral efficacy.

Antifungal Properties:
The compound has been synthesized into various derivatives that show antifungal activity. A study highlighted the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides, which were evaluated for their antifungal effects against several fungal strains . These findings suggest that thiazole-containing benzamide derivatives could serve as lead compounds for antifungal drug development.

Antitumor Activity:
Several studies have reported the antiproliferative effects of thiazole-benzamide hybrids against various cancer cell lines. For instance, thiazole-pyridine hybrids demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds showing better efficacy than standard chemotherapeutic agents like doxorubicin . The presence of the phenyl ring attached to the thiazole moiety appears to enhance antitumor activity.

Agricultural Applications

Pesticide Development:
The thiazole ring structure is known for its biological activity, making derivatives of this compound potential candidates for developing new pesticides. Research into the synthesis of thiazole-based compounds has indicated their effectiveness in managing plant pathogens and pests, thereby contributing to sustainable agricultural practices .

Material Sciences

Polymer Chemistry:
In material sciences, thiazole-containing compounds like this compound are being explored for their potential use in polymer synthesis. The unique chemical properties of thiazoles can enhance the thermal stability and mechanical properties of polymers. Researchers are investigating the incorporation of these compounds into polymer matrices to develop advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Structural and Electronic Modifications

Positional Isomers: Hydroxyl Substituent Orientation
  • 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 94042-62-3):
    This positional isomer features a hydroxyl group at the 4-position of the benzamide. The para-substitution alters electronic distribution and hydrogen-bonding interactions compared to the meta-substituted target compound. Such differences may influence solubility and target binding in biological systems .
Halogenated Derivatives
  • 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide :
    Crystallographic studies reveal a planar amide moiety with dihedral angles of 35.28° (fluorobenzene ring) and 10.14° (thiazole ring). The fluorine atom at the ortho position introduces steric and electronic effects, stabilizing antiperpendicular orientations of the C=O and C–F bonds. This compound forms dimeric structures via N–H⋯N hydrogen bonds and weak C–H⋯O interactions .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide :
    Chlorine substituents at the 2- and 4-positions enhance lipophilicity and may improve membrane permeability. This derivative has been associated with anti-inflammatory and analgesic activities .
  • 3-Chloro-N-(1,3-thiazol-2-yl)benzamide (CAS: 313375-93-8):
    With a chloro group at the 3-position, this analog shares the substitution pattern of the target compound but lacks the hydroxyl group. The chloro substituent increases molecular weight (238.69 g/mol) and may influence electronic properties .
Nitro and Methyl Derivatives
  • This compound is used in pharmaceutical intermediate synthesis .
  • 3-Methyl-N-(1,3-thiazol-2-yl)benzamide (CAS: 200403-55-0):
    A methyl group at the 3-position increases steric bulk without significantly altering electronic properties. This modification could affect binding to hydrophobic pockets in enzyme active sites .

Physicochemical and Crystallographic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Hydroxy-N-(1,3-thiazol-2-yl)benzamide 3-OH, thiazole-2-yl C10H8N2O2S 220.25 (calculated) Expected hydrogen-bonding capacity due to hydroxyl group; moderate solubility
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 2-F, thiazole-2-yl C10H7FN2OS 222.24 Planar amide; dimeric crystal packing via N–H⋯N bonds
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide 4-OH, thiazole-2-yl C10H8N2O2S 220.25 Altered electronic distribution compared to meta isomer
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2-Cl, 4-Cl, thiazole-2-yl C10H6Cl2N2OS 273.14 Lipophilic; anti-inflammatory activity

Biological Activity

3-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a hydroxyl group, a thiazole ring, and a benzamide structure, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The thiazole moiety plays a vital role in the compound's biological activity, facilitating interactions with various biological targets.

Property Value
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight196.24 g/mol
Functional GroupsHydroxyl, Thiazole, Benzamide

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, modulating the activity of target proteins. This compound may inhibit enzyme activity by binding to active or allosteric sites, thereby affecting biochemical pathways critical for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown potential as antimicrobial agents. They inhibit bacterial growth by disrupting cellular processes .
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase, which are crucial for neurotransmission. This inhibition is particularly relevant in the context of Alzheimer's disease research .

Table: Biological Activities and Inhibition Potencies

Activity Target IC₅₀ Value
AChE InhibitionAcetylcholinesterase5.0 µM
Antimicrobial ActivityS. aureusMIC = 15.6 µg/mL
Antimicrobial ActivityE. coliMIC = 31.25 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. It was found to be effective against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Neuroprotective Potential : Research focusing on the neuroprotective effects of thiazole derivatives indicated that compounds like this compound could protect against neurodegeneration by inhibiting AChE activity. This property suggests potential applications in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural characteristics. Variations in substituents on the thiazole ring can lead to differences in potency and selectivity against various biological targets.

Table: Structure-Activity Relationship of Thiazole Derivatives

Compound Name Structure Characteristics Biological Activity
This compoundHydroxyl group at position 3 on benzamideAChE inhibition
3-Hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamidePhenyl substitution at position 4Enhanced lipophilicity
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamideHydroxyl group at position 4Altered solubility profile

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